JAK2 Inhibitory Potency: Atiprimod vs. Ruxolitinib vs. Fedratinib Cross-Study Comparison
Atiprimod inhibits JAK2 with an IC50 of 397 nM in biochemical kinase assays . In cross-study comparison, this potency is approximately 100- to 140-fold weaker than the clinical JAK2 inhibitors ruxolitinib (JAK2 IC50 ≈ 2.8 nM) [1] and fedratinib (JAK2 IC50 = 3 nM) . This lower potency confers a distinct pharmacological window wherein off-target JAK1 suppression—responsible for myelosuppression with ruxolitinib—is minimized [1].
| Evidence Dimension | JAK2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 397 nM |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 ≈ 2.8 nM; Fedratinib: JAK2 IC50 = 3 nM |
| Quantified Difference | Atiprimod is ~100-140× less potent against isolated JAK2 enzyme than ruxolitinib/fedratinib |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Procurement for studies requiring JAK2 inhibition with reduced JAK1 suppression necessitates Atiprimod over high-potency dual JAK1/2 inhibitors.
- [1] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424. Blood. 2010;115(15):3109-3117. View Source
